5-((4-((3-Aminobenzoyl)amino)-5-methoxy-2-methylphenyl)azo)-3-sulphosalicylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((4-((3-Aminobenzoyl)amino)-5-methoxy-2-methylphenyl)azo)-3-sulphosalicylic acid is a complex organic compound that belongs to the class of azo dyes Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-((3-Aminobenzoyl)amino)-5-methoxy-2-methylphenyl)azo)-3-sulphosalicylic acid typically involves a multi-step process. The initial step often includes the diazotization of 3-aminobenzoyl chloride to form a diazonium salt. This is followed by a coupling reaction with 5-methoxy-2-methylphenylamine under controlled pH conditions to form the azo linkage. The final step involves the sulfonation of the resulting azo compound to introduce the sulphosalicylic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, and advanced purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-((4-((3-Aminobenzoyl)amino)-5-methoxy-2-methylphenyl)azo)-3-sulphosalicylic acid undergoes various chemical reactions including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.
Substitution: Reagents like halogens and sulfonyl chlorides can be used under appropriate conditions to introduce new functional groups.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-((4-((3-Aminobenzoyl)amino)-5-methoxy-2-methylphenyl)azo)-3-sulphosalicylic acid has a wide range of applications in scientific research:
Chemistry: Used as a chromophore in the synthesis of complex organic molecules.
Biology: Employed in staining techniques for microscopy due to its vivid color.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of dyes and pigments for textiles and inks.
Mechanism of Action
The mechanism of action of 5-((4-((3-Aminobenzoyl)amino)-5-methoxy-2-methylphenyl)azo)-3-sulphosalicylic acid involves its interaction with various molecular targets. The azo group can undergo reduction to form amines, which can then interact with biological molecules. The sulfonic acid group enhances the compound’s solubility in water, facilitating its use in aqueous environments. The compound’s ability to form stable complexes with metal ions also contributes to its diverse applications.
Comparison with Similar Compounds
Similar Compounds
5-((4-((3-Aminobenzoyl)amino)-5-methoxyphenyl)azo)-3-sulphosalicylic acid: Lacks the methyl group on the phenyl ring.
5-((4-((3-Aminobenzoyl)amino)-2-methylphenyl)azo)-3-sulphosalicylic acid: Lacks the methoxy group on the phenyl ring.
5-((4-((3-Aminobenzoyl)amino)-5-methoxy-2-methylphenyl)azo)salicylic acid: Lacks the sulfonic acid group.
Uniqueness
The presence of both methoxy and methyl groups on the phenyl ring, along with the sulfonic acid group, makes 5-((4-((3-Aminobenzoyl)amino)-5-methoxy-2-methylphenyl)azo)-3-sulphosalicylic acid unique. These functional groups contribute to its distinct chemical properties and enhance its solubility and reactivity, making it a versatile compound for various applications.
Properties
CAS No. |
84912-16-3 |
---|---|
Molecular Formula |
C22H20N4O8S |
Molecular Weight |
500.5 g/mol |
IUPAC Name |
5-[[4-[(3-aminobenzoyl)amino]-5-methoxy-2-methylphenyl]diazenyl]-2-hydroxy-3-sulfobenzoic acid |
InChI |
InChI=1S/C22H20N4O8S/c1-11-6-17(24-21(28)12-4-3-5-13(23)7-12)18(34-2)10-16(11)26-25-14-8-15(22(29)30)20(27)19(9-14)35(31,32)33/h3-10,27H,23H2,1-2H3,(H,24,28)(H,29,30)(H,31,32,33) |
InChI Key |
BUQAUTCFQDXNMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1N=NC2=CC(=C(C(=C2)S(=O)(=O)O)O)C(=O)O)OC)NC(=O)C3=CC(=CC=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.